Product packaging for 1-Azabicyclo[2.2.1]heptan-4-ol(Cat. No.:)

1-Azabicyclo[2.2.1]heptan-4-ol

Cat. No.: B8735757
M. Wt: 113.16 g/mol
InChI Key: DSNGLKATJGBVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 1-Azabicyclo[2.2.1]heptan-4-ol is a bicyclic organic compound featuring a bridged structure that serves as a valuable scaffold in medicinal and materials chemistry. This compound is closely related to the 1-azabicyclo[2.2.1]heptane (ABCH) core, a quasi-spherical amine that is of significant interest in the development of advanced materials . Research Applications While specific biological data for this compound is limited, the 1-azabicyclo[2.2.1]heptane scaffold is a recognized structure in pharmaceutical research. Derivatives of this bicyclic system have been investigated for their biological activity. For instance, certain 1-azabicyclo[2.2.1]heptan-3-one oximes have been identified as potent muscarinic agonists , and other analogues have been patented for potential use in treating neurological conditions such as senile dementia . This highlights the scaffold's potential in central nervous system (CNS) drug discovery. Beyond pharmacology, the 1-azabicyclo[2.2.1]heptane structure is a key building block in materials science. Recent studies have utilized the parent amine and its fluoro-substituted derivatives to synthesize novel organic-inorganic hybrid crystals with perovskite and trigonal structures . These materials exhibit promising properties, including multiaxial ferroelectricity, non-linear optical behavior, and low band gap energies, making them candidates for use in electronic and optoelectronic devices . Handling and Safety This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B8735757 1-Azabicyclo[2.2.1]heptan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-ol

InChI

InChI=1S/C6H11NO/c8-6-1-3-7(5-6)4-2-6/h8H,1-5H2

InChI Key

DSNGLKATJGBVIX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(C2)O

Origin of Product

United States

Synthetic Methodologies for 1 Azabicyclo 2.2.1 Heptan 4 Ol and Its Core Scaffolds

Retrosynthetic Analysis of the Azabicyclo[2.2.1]heptane System

A retrosynthetic analysis of the 1-azabicyclo[2.2.1]heptane system reveals several strategic disconnections. The core structure is a bicyclic amine with a nitrogen atom at the bridgehead. A primary disconnection approach involves breaking the C2-N and C6-N bonds, leading back to a substituted piperidine (B6355638) precursor. This strategy relies on an intramolecular cyclization to form the bicyclic framework. Another common approach involves the formation of the five-membered ring from a substituted pyrrolidine (B122466) derivative, highlighting the versatility of amino acid-derived starting materials. The choice of disconnection often depends on the desired substitution pattern and the availability of chiral starting materials for enantioselective syntheses.

Established Synthetic Routes to the Core Bicyclic System

A variety of synthetic strategies have been successfully employed to construct the 1-azabicyclo[2.2.1]heptane skeleton. These methods range from the cyclization of linear precursors to more complex catalytic and radical-mediated reactions.

Cyclization Reactions of Amino Acid Derivatives and Related Precursors

The use of readily available amino acids as chiral starting materials is a cornerstone of many synthetic routes to azabicyclic compounds.

trans-4-Hydroxy-L-proline is a versatile and inexpensive starting material for the enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives. rsc.orgrsc.org One established route begins with the conversion of trans-4-hydroxy-L-proline into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. rsc.orgrsc.org Reaction of this sulfonate ester with an enolate anion produces a mixture of (3R)-pyrrolidinylacetic esters, which are then reduced to the corresponding alcohols. rsc.orgrsc.org Subsequent conversion of the alcohols to sulfonate esters followed by deprotection of the pyrrolidine nitrogen triggers a cyclization to yield the desired (4R)-1-azabicyclo[2.2.1]heptane derivatives. rsc.orgrsc.org

Another approach involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters, also derived from trans-4-hydroxy-L-proline, to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.net This method highlights the potential for base-induced epimerization at the C2 position, followed by intramolecular aminolysis to form the bridged lactam intermediate. researchgate.netresearchgate.net

Starting MaterialKey IntermediateKey Reaction TypeProductRef
trans-4-Hydroxy-L-proline(3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidineIntramolecular cyclization(4R)-1-Azabicyclo[2.2.1]heptane derivatives rsc.orgrsc.org
(2S,4R)-4-Aminoproline methyl esters(2R)-epimerEpimerization–lactamization cascade(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivatives researchgate.netresearchgate.net

The intramolecular cyclization of amino alcohols presents an efficient method for constructing bicyclic systems. For instance, the synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol has been achieved through this strategy. tandfonline.com This approach often utilizes reactions like the Mitsunobu reaction, which facilitates the cyclization of 1,4- and 1,5-amino alcohols. tandfonline.comrsc.org The reaction proceeds through the activation of the primary alcohol, followed by intramolecular nucleophilic attack by the nitrogen atom, forming an aziridinium (B1262131) intermediate. rsc.org This intermediate is then regioselectively opened by a nucleophile to yield the rearranged 2-azabicyclo[3.2.1]octane system. rsc.org

Radical cyclizations provide a powerful tool for the formation of cyclic and bicyclic systems. The ring-closure of α-ammonio 5-hexenyl radicals has been successfully applied to the synthesis of the 1-azabicyclo[2.2.1]heptyl system. acs.orgfigshare.com This method involves the generation of a radical intermediate from an iodomethyl or phenylselenomethyl salt using tributyltin hydride. acs.org The subsequent 5-exo cyclization proceeds efficiently to form the desired bicyclic structure. acs.org This procedure has been used to access quaternary derivatives of the 1-azabicyclo[2.2.1]heptyl system from monocyclic precursors like 1-methyl-1-iodomethyl-4-methylene-1-azoniacyclohexyl iodide in good yield. acs.org

PrecursorReagentKey ReactionProductRef
1-Methyl-1-iodomethyl-4-methylene-1-azoniacyclohexyl iodideTributyltin hydride5-exo radical cyclizationQuaternary 1-azabicyclo[2.2.1]heptyl derivatives acs.org
N-Phenylethylammonium saltTin hydrideRadical cyclization followed by Hofmann elimination1-Azabicyclo[2.2.1]heptane acs.org

Catalytic Asymmetric Azidation and Subsequent Cyclization

Catalytic asymmetric synthesis has emerged as a sophisticated strategy for constructing chiral molecules. In the context of the azabicyclo[2.2.1]heptane system, catalytic asymmetric azidation followed by cyclization has been utilized to prepare derivatives of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one. This method allows for the controlled introduction of a nitrogen-containing functional group and subsequent ring formation to establish the bicyclic core with high stereocontrol. The development of such catalytic asymmetric methods is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. sioc-journal.cn

Diels-Alder Adducts in Azabicycloheptane Construction

The Diels-Alder reaction is a powerful tool for constructing the 2-azabicyclo[2.2.1]heptane skeleton. pwr.edu.pl This cycloaddition reaction, typically involving a diene and a dienophile, allows for the stereoselective formation of multiple stereocenters in a single step. pwr.edu.pl For instance, the reaction of cyclopentadiene (B3395910) with a dienophile derived from ethyl glyoxylate (B1226380) and a chiral amine can yield exo-diastereomers of the 2-azabicyclo[2.2.1]heptane framework. pwr.edu.pl The reaction conditions, such as low temperatures, can be optimized to favor the kinetically more stable exo products. pwr.edu.pl

Another approach involves the [4+2] cycloaddition between 1,3-cyclopentadiene and methanesulfonyl cyanide to form a bicyclic intermediate. This intermediate can then be hydrolyzed to yield the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one, a key precursor for further derivatization. The endo selectivity of this particular Diels-Alder reaction ensures high regiochemical control. Furthermore, the use of N-acylnitroso dienophiles in asymmetric Diels-Alder reactions provides a pathway to enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ones. acs.org

ReactantsReaction TypeKey Product(s)Notable Features
Cyclopentadiene, Ethyl glyoxylate-derived dienophileAza-Diels-Alderexo-(1R,3R,4S)- and exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane derivativesStereoselective formation of three stereocenters. pwr.edu.pl
1,3-Cyclopentadiene, Methanesulfonyl cyanide[4+2] Cycloaddition(±)-3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-dieneHigh endo selectivity.
N-(tert-butoxycarbonyl)pyrrole, 2-bromo-1-p-toluenesulfonylacetyleneDiels-AlderAdduct for synthesizing enantiomerically pure 7-azabicyclo[2.2.1]hept-2-en-5-endo-ol derivativesFoundation for resolution methods. acs.org

Epimerization-Lactamization Cascade Reactions

A notable strategy for the synthesis of diazabicyclo[2.2.1]heptane derivatives is the epimerization-lactamization cascade reaction. researchgate.netresearchgate.netrsc.org This process typically begins with a (2S,4R)-4-aminoproline methyl ester derivative. researchgate.netrsc.org Under basic conditions, this starting material can undergo epimerization at the C2 position. researchgate.netrsc.org The resulting (2R)-epimer then undergoes an intramolecular aminolysis, leading to the formation of a bridged lactam intermediate. researchgate.netrsc.org

Key factors for a successful cascade reaction include the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base as a promoter. researchgate.netresearchgate.netrsc.org This methodology has been successfully applied to the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives and has proven to be robust for larger-scale syntheses. researchgate.net The resulting lactams can be further transformed, for instance, through reduction with agents like lithium aluminum hydride, to yield the desired diazabicyclic core. researchgate.net

Directed Metalation Strategy for Functionalization

Directed metalation is a valuable technique for the functionalization of azabicyclo[2.2.1]heptane systems. umich.edursc.org This strategy allows for the introduction of substituents at specific positions on the bicyclic framework. For example, a Boc-protected 2-azabicyclo[2.2.1]heptane can undergo directed metalation at the C3 position using a strong base like lithium diisopropylamide (LDA). Quenching the resulting metallated species with an electrophile, such as carbon dioxide, introduces a new functional group, in this case, a carboxylic acid.

This approach has also been utilized in the synthesis of C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. umich.edursc.org The use of a sec-butyllithium/(-)-sparteine system can induce asymmetry during the deprotonation step. umich.edu The absolute configuration of the resulting functionalized products can be confirmed through methods like NMR spectroscopy and X-ray crystallography. researchgate.netumich.edu

Hydrogenation of Unsaturated Enamine Precursors

The hydrogenation of unsaturated enamine precursors offers a direct route to the saturated 1-azabicyclo[2.2.1]heptane core. This method is particularly useful for producing compounds with high stereochemical integrity. For example, (1S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-3-one can be hydrogenated using a palladium on activated carbon catalyst to yield the corresponding saturated lactam in quantitative yields. The reaction is typically carried out under a hydrogen atmosphere at ambient temperature.

Transition metal-catalyzed enantioselective hydrogenation of unprotected enamines has emerged as an environmentally friendly method for preparing optically pure chiral amines and their derivatives. rsc.org Various chiral catalysts, often containing phosphorus or phosphine-oxazoline ligands, have been developed and have shown significant potential in both laboratory and industrial settings. rsc.org

Unsaturated PrecursorCatalyst/ReagentsProductKey Features
(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-ene-3-one10% Pd/C, H₂(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-oneQuantitative yield, preservation of stereochemistry.
Enone 5 (from Diels-Alder)10% Pd/C, H₂Ketone 6Quantitative yield. unirioja.es

Enantioselective and Diastereoselective Synthesis of 1-Azabicyclo[2.2.1]heptan-4-ol and its Analogs

Strategies for Enantiomeric Purity

Achieving enantiomeric purity is a critical aspect of synthesizing biologically active molecules. For 1-azabicyclo[2.2.1]heptane derivatives, several strategies have been employed. One common approach is to start with a chiral precursor. For instance, the enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives can commence from the readily available trans-4-hydroxy-L-proline. rsc.org This chiral starting material guides the stereochemistry of the subsequent reactions, leading to the desired enantiomerically pure product. rsc.org

Asymmetric synthesis, employing chiral auxiliaries or catalysts, is another powerful strategy. pwr.edu.pl In the aza-Diels-Alder reaction, the use of a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, can lead to the formation of diastereomeric products that can be separated. pwr.edu.pl Additionally, catalytic asymmetric azidation followed by cyclization is a method to produce enantiomerically enriched 2-azabicyclo[2.2.1]heptan-3-one derivatives. The directed metalation strategy, when combined with a chiral ligand like (-)-sparteine, can also induce enantioselectivity. umich.edursc.org

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Classical resolution of racemic mixtures through the formation of diastereomeric salts remains a widely used and effective method for obtaining enantiomerically pure compounds. researchgate.netspcmc.ac.in This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.netspcmc.ac.in These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. spcmc.ac.in

For the resolution of racemic 1-azabicyclo[2.2.1]heptan-3-one, di-p-toluoyl-L-tartaric acid or its D-enantiomer are effective resolving agents. The choice of the tartaric acid enantiomer determines which enantiomer of the azabicycle preferentially crystallizes as a hemitartrate salt. This method can achieve high enantiomeric excess (>99% ee) and is scalable for larger-scale production. The resolving agent can often be recovered and reused, adding to the efficiency of the process. google.com

Racemic CompoundResolving AgentSeparation MethodOutcome
1-Azabicyclo[2.2.1]heptan-3-oneDi-p-toluoyl-L-tartaric acidFractional CrystallizationPreferential crystallization of the (1S,4R)-isomer as a hemitartrate salt.
1-Azabicyclo[2.2.1]heptan-3-oneDi-p-toluoyl-D-tartaric acidFractional CrystallizationPreferential crystallization of the (1R,4S)-isomer.

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds. In the context of azabicyclic compounds, γ-lactamases are notably versatile for the kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). nih.gov This process yields optically pure enantiomers that serve as crucial intermediates for synthesizing a variety of carbocyclic nucleoside medicines. nih.gov The broad applicability of these enzymes in healthcare has driven significant advancements in the resolution processes for Vince lactam. nih.gov

Another approach involves the lipase-mediated kinetic resolution of secondary alcohols. rsc.org A notable strategy combines EKR with a click reaction for the efficient separation of enantiomers of 1-(hetero)aromatic ethanols. rsc.org This method utilizes enzymatic acylation, and the resulting products can be separated through simple extractions and pH adjustments, bypassing the need for chromatographic separation. rsc.org Furthermore, a mild enzymatic ethanolysis allows for the near-quantitative recovery of the alcohol without compromising enantiopurity. rsc.org

The kinetic resolution of racemic β-hydroxy amines can also be achieved through enantioselective N-oxide formation, providing another avenue for obtaining chiral azabicycloheptane derivatives. acs.org

Stereochemical Control in Key Cyclization and Functionalization Steps

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound. The syntheses of both exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol have been accomplished, with the stereochemistry of the exo isomer being unequivocally confirmed by X-ray crystallography. acs.org The intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide notably yields the exo isomer as the sole product. acs.org

An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starts from trans-4-hydroxy-L-proline. rsc.org This precursor is converted to a key sulfonate ester intermediate. rsc.org Reaction with an enolate anion followed by reduction and further conversion to sulfonate esters leads to cyclization upon deprotection of the pyrrolidine nitrogen, yielding the desired (4R)-1-azabicyclo[2.2.1]heptane core. rsc.org

A binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in synthesizing aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol. nih.govacs.org This method involves a proton-relay mechanism. nih.govacs.org Additionally, chiral phosphoric acid-catalyzed ring-opening of meso-epoxides provides a route to a range of 2-azabicyclo[2.2.1]heptanes in high yields and excellent enantioselectivities. researchgate.net

Characterization of Synthetic Intermediates and Final Products

Advanced Spectroscopic Analysis (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of 1-azabicyclo[2.2.1]heptane derivatives and their intermediates.

¹H and ¹³C NMR are used to confirm the integrity of the bicyclic scaffold and the position of substituents. For instance, in 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol, the hydroxyl proton exhibits a characteristic downfield shift in ¹H NMR spectra (δ 3.8–4.1 ppm in D₂O). The bridgehead protons of (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one resonate at δ 3.70 ppm (D₂O).

2D NMR techniques like NOESY and HSQC are crucial for resolving stereochemical ambiguities.

IR spectroscopy reveals characteristic vibrational frequencies of functional groups. For example, 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol shows a broad O-H stretch at 3250–3350 cm⁻¹ and a C-O vibration at 1050–1100 cm⁻¹, confirming the primary alcohol functionality.

Table 1: Spectroscopic Data for a Representative Azabicycloheptane Derivative

Functional Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
N–CH₂CH₂OH 3.27 (t, J=6 Hz) 62.4 (CH₂OH) 3250–3350
C–O (alcohol) - 68.9 1050–1100

Data for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol.

Chromatographic Purification and Isolation Techniques

Chromatographic methods are essential for the purification and isolation of synthetic intermediates and final products in the synthesis of azabicycloheptanes.

Column chromatography is a widely used technique. For instance, intermediates in the synthesis of 1-azabicyclo[2.2.1]heptan-3-ol hydrochloride were purified using column chromatography with a hexane:EtOAc solvent system. googleapis.com Similarly, derivatives of 4-(4-bromophenyl)piperidin-4-ol (B1199205) were purified using column chromatography with an EtOAc/Petroleum Ether mixture. epo.org

Flash column chromatography (e.g., with a CH₂Cl₂/MeOH gradient) is employed for purifying key intermediates like bicyclic enones.

High-Performance Liquid Chromatography (HPLC) , particularly with chiral columns (e.g., Chiralcel OD-H), is used to assess enantiomeric purity by resolving enantiomers.

Thin-layer chromatography (TLC) , using adsorbents like silica (B1680970) gel or alumina, is a common method where the mobile phase moves upward via capillary action to separate components of a mixture. nih.gov

Absolute Configuration Assignment via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. taylorandfrancis.comnih.gov The absolute configuration of key intermediates in the synthesis of azabicycloheptane derivatives has been unambiguously established using this technique. taylorandfrancis.com For example, the stereochemistry of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was confirmed by X-ray crystallography. acs.org Similarly, the absolute configuration of an intermediate in the synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters was deduced through X-ray analysis of a chiral phenylethyl-substituted lactone. scribd.com This technique is crucial when synthetic routes may lead to unexpected stereoisomers.

Scalability and Process Optimization Considerations in Azabicycloheptane Synthesis

Scaling up the synthesis of azabicycloheptanes from laboratory to industrial production requires careful consideration of process optimization. Key factors include improving yields, ensuring stereochemical fidelity, and simplifying purification processes.

For instance, in the synthesis of 2-oxa-bicyclo[2.2.1]heptane, a related scaffold, the process was successfully scaled up to gram quantities. nih.gov Optimization of reaction time can be critical; a reaction initially requiring 20 hours was shortened to 6 hours. acs.org

The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives through an epimerization-lactamization cascade highlights challenges in scalability. researchgate.net Direct displacement reactions often result in low yields and complicated purification, making them unsuitable for large-scale synthesis. researchgate.net Developing alternative, higher-yielding steps is crucial for process viability. researchgate.net

Advanced Structural Analysis and Conformational Studies

Stereochemistry and Chiral Features of 1-Azabicyclo[2.2.1]heptan-4-ol

The three-dimensional architecture of this compound is defined by multiple stereogenic centers and the presence of diastereomerism, which dictates its interaction with other chiral molecules.

The 1-azabicyclo[2.2.1]heptane skeleton contains at least two asymmetric bridgehead atoms, C1 and C4 (in the parent norbornane (B1196662) system), leading to the possibility of enantiomers. For this compound, the carbon atom C4, to which the hydroxyl group is attached, is a stereocenter. The absolute configuration of stereocenters in these bicyclic systems is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R or S descriptors.

The determination of these configurations is non-trivial and relies on advanced analytical techniques. X-ray crystallography provides unambiguous assignment of the absolute and relative stereochemistry of a molecule by mapping its electron density in three-dimensional space. nih.gov For related azabicyclic compounds, this technique has been crucial in confirming the spatial arrangement of substituents. acs.org

In the absence of single crystals suitable for X-ray diffraction, stereochemistry is often determined through stereoselective synthesis starting from chiral precursors of known configuration. For instance, an enantioselective synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system has been developed starting from trans-4-hydroxy-L-proline, a naturally occurring chiral amino acid. rsc.org Spectroscopic methods, particularly two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are also powerful tools. NOESY detects protons that are close in space, which helps in establishing the relative orientation of substituents (e.g., exo vs. endo).

In bicyclo[2.2.1]heptane systems, the terms exo and endo are used to describe the relative stereochemistry of substituents on the six-membered ring. A substituent is termed exo if it is oriented anti (away from) to the longest bridge of the bicyclic system. Conversely, a substituent is endo if it is syn (on the same side) to the longest bridge. In the case of this compound, the longest bridge is the one containing the nitrogen atom (C1-N-C7-C4). However, the terms are more commonly used for substituents at the C2, C3, C5, and C6 positions.

For substituents at the C4 position, such as the hydroxyl group in this compound, the concepts of exo and endo are less commonly applied, as this is a bridgehead position. However, for related compounds like 7-azabicyclo[2.2.1]heptan-2-ol, the distinction is critical. The syntheses of both exo and endo stereoisomers of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol have been achieved, and the stereochemistry of the exo isomer was unequivocally confirmed by X-ray crystallography. nih.govacs.orgacs.org This distinction significantly impacts the reactivity and physical properties of the molecule. For example, in Newman projections of the 7-azabicyclo[2.2.1]heptane ring system, bridgehead protons show coupling exclusively with exo-protons, while the approximately 90° dihedral angle to endo-protons results in zero coupling, a feature useful in NMR-based structural elucidation. uvic.ca

Table 1: Key Stereochemical Descriptors for Azabicyclo[2.2.1]heptane Systems
DescriptorDefinitionMethod of Determination
R/SSpecifies the absolute configuration at a chiral center according to Cahn-Ingold-Prelog (CIP) rules.X-ray Crystallography, Chiral Synthesis, Polarimetry
ExoIndicates a substituent is oriented away from the main ring or longest bridge.NMR (NOESY, J-coupling), X-ray Crystallography
EndoIndicates a substituent is oriented towards the main ring or longest bridge.NMR (NOESY, J-coupling), X-ray Crystallography

In this compound, the nitrogen atom is located at a bridgehead position. While tertiary amines can be chiral if they have three different substituents and pyramidal inversion is slow, the nitrogen in this rigid bicyclic system is generally not considered a stable stereocenter. The constraints of the ring system prevent the nitrogen from inverting its configuration in the same way an acyclic amine would.

Conformational Landscapes of Azabicyclo[2.2.1]heptane Systems

The bicyclic nature of the azabicyclo[2.2.1]heptane core imposes severe restrictions on its conformational freedom, leading to a highly strained and rigid structure.

The 1-azabicyclo[2.2.1]heptane skeleton is a derivative of norbornane, a system known for its significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. In the parent norbornane, the internal C1-C7-C4 bond angle is approximately 96°. cdnsciencepub.com In 1-azabicyclo[2.2.1]heptane, a similar but slightly larger angle at the nitrogen bridgehead would be expected. cdnsciencepub.com This angle strain is a defining characteristic of the molecule.

The high degree of structural rigidity is a direct consequence of this bicyclic arrangement. Unlike monocyclic systems like cyclohexane, which can undergo ring-flipping to adopt various chair and boat conformations, the 1-azabicyclo[2.2.1]heptane system is locked into a single, highly constrained conformation. This rigidity is a significant feature, making the scaffold an excellent template for designing molecules where the precise spatial orientation of functional groups is critical. unirioja.esresearchgate.net The inherent strain can also be exploited to drive chemical reactions that might not otherwise occur. nih.gov

The geometry of the 1-azabicyclo[2.2.1]heptane system is characterized by a boat-like conformation of the six-membered piperidine (B6355638) ring, which is held in place by the ethano bridge (C5-C6). The bridgehead nitrogen introduces further geometric constraints, influencing bond lengths and angles throughout the structure.

Table 2: Representative Geometric Parameters for the Azabicyclo[2.2.1]heptane Core
ParameterTypical ValueSignificance
Bridgehead C-N-C Angle~98-102°Indicates significant angle strain compared to ideal sp³ geometry. cdnsciencepub.com
C-N Bond Length~1.47 ÅTypical for a single C-N bond in a strained amine.
ConformationRigid, boat-likeConformational flexibility is highly restricted.

The spatial arrangement of the atoms is fixed, making the 1-azabicyclo[2.2.1]heptane skeleton a useful platform for studying structure-activity relationships, as it removes conformational ambiguity when analyzing how a molecule interacts with a biological target.

Intramolecular Dynamics and Conformational Inversion Barriers (e.g., Nitrogen Inversion)

The rigid bicyclic framework of this compound significantly restricts its conformational freedom. However, the pyramidal geometry of the bridgehead nitrogen atom introduces the possibility of intramolecular dynamics, most notably nitrogen inversion. This process involves the passage of the nitrogen atom through a planar transition state to its inverted pyramidal conformer. The energy barrier associated with this inversion is a critical parameter that influences the molecule's dynamic behavior and its interactions in a chemical environment.

While direct experimental or computational data on the nitrogen inversion barrier for this compound are not extensively documented in publicly available research, a comprehensive understanding can be derived from studies on closely related isomers, such as 2-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane derivatives. These studies reveal that the position of the nitrogen atom within the bicyclic system dramatically influences the inversion barrier.

Research on 2-methyl-2-azabicyclo[2.2.1]heptane, conducted using low-temperature ¹³C NMR spectroscopy, has determined the free energy of activation (ΔG‡) for nitrogen inversion to be 7.2 kcal/mol. acs.org In this isomer, the endo conformer is found to be slightly more stable (by approximately 0.3 kcal/mol) than the exo conformer. acs.org The relatively low inversion barrier, which is lower than that observed in many acyclic amines, is attributed to a combination of angle strain and torsional (eclipsing) strain in the transition state. acs.org

In stark contrast, derivatives of 7-azabicyclo[2.2.1]heptane exhibit unusually high barriers to nitrogen inversion, a phenomenon referred to as the "bicyclic effect". nih.gov For these compounds, the nitrogen atom is at a bridgehead position where the geometric constraints of the bicyclic system significantly increase the strain of the planar transition state required for inversion. This results in substantially higher energy barriers, often in the range of 14-15 kcal/mol. nih.gov Computational studies, employing methods such as MP2/6-31G, have been successful in reproducing these high experimental barriers. nih.gov The primary factors contributing to this high barrier are believed to be the energies of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.gov

For the 1-azabicyclo[2.2.1]heptane core, as present in this compound, the nitrogen atom is also at a bridgehead position. Therefore, its intramolecular dynamics are expected to be more analogous to the 7-azabicyclo[2.2.1]heptane systems than the 2-aza isomers. The rigid, strained nature of the 1-azabicyclo[2.2.1]heptane framework, characterized by a boat-like conformation of the six-membered ring enforced by the bridging nitrogen, would impose significant angle strain on a planar nitrogen transition state. This suggests that this compound would likely possess a high barrier to nitrogen inversion, similar to that observed in the 7-aza derivatives.

The following table summarizes the experimentally determined nitrogen inversion barriers for various isomers of the azabicyclo[2.2.1]heptane system, providing a comparative context for estimating the behavior of this compound.

CompoundMethodInversion Barrier (ΔG‡, kcal/mol)Reference
2-Methyl-2-azabicyclo[2.2.1]heptaneDynamic ¹³C NMR7.2 acs.org
7-Azabicyclo[2.2.1]heptane DerivativesDynamic NMR / Computational~14-15 nih.gov

Detailed research findings indicate that both angle strain and torsional strain are critical determinants of the nitrogen inversion barrier in these bicyclic systems. acs.org Molecular mechanics and quantum mechanical calculations have proven to be valuable tools in analyzing these barriers, with methods like the MM3 force field and MP2/6-31G providing results that correlate well with experimental data. nih.govbiu.ac.il For the 7-azabicyclo[2.2.1]heptane system, natural bond orbital (NBO) analysis has been employed to elucidate the electronic origins of the high inversion barriers, highlighting the importance of the Cα-N-Cα tripyramid geometry. nih.gov Given the structural similarities, it is reasonable to infer that similar factors govern the intramolecular dynamics of this compound, leading to a significant energy barrier for nitrogen inversion and consequently, a conformationally rigid system at ambient temperatures.

Chemical Transformations and Derivatization of 1 Azabicyclo 2.2.1 Heptan 4 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The secondary alcohol at the C-4 position is a key site for functionalization, enabling oxidation to the corresponding ketone and conversion into various ether and ester derivatives.

The secondary alcohol of 1-azabicyclo[2.2.1]heptan-4-ol can be oxidized to the corresponding ketone, 1-azabicyclo[2.2.1]heptan-4-one. This transformation is a fundamental step in the synthesis of more complex derivatives. A range of modern, mild oxidizing agents are suitable for this purpose, minimizing side reactions and accommodating various functional groups.

Commonly employed methods for the oxidation of secondary alcohols that are applicable to this system include the Swern and Dess-Martin oxidations. wikipedia.orgwikipedia.orgorganic-chemistry.orgchemistrysteps.com The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, offering a high degree of chemoselectivity. wikipedia.orgorganic-chemistry.orgmdpi.com The Dess–Martin periodinane (DMP) oxidation is another mild and highly efficient method that uses a hypervalent iodine reagent, typically in chlorinated solvents at room temperature. wikipedia.orgnih.govjk-sci.comalfa-chemistry.comorganic-chemistry.org For instance, the oxidation of a related 2-oxa-bicyclo[2.2.1]heptane derivative using Dess-Martin conditions resulted in a nearly quantitative yield (96%) of the corresponding ketone. nih.gov These methods are generally preferred over harsher, chromium-based reagents like Jones reagent to avoid potential side reactions.

Table 1: Oxidation Reactions of Related Bicyclic Alcohols
Starting MaterialReagent/ConditionsProductYield
2-Oxa-bicyclo[2.2.1]heptane derivativeDess-Martin periodinaneCorresponding ketone96% nih.gov
Bicyclo[2.2.1]hept-5-ene-2,3-diolSwern Oxidation (DMSO, TFAA)Corresponding dione73% mdpi.com

The hydroxyl group of this compound can be readily converted into ether and ester functionalities, which are pivotal in modifying the compound's physicochemical properties.

Ether derivatives are commonly synthesized via the Williamson ether synthesis. organic-synthesis.combyjus.commasterorganicchemistry.comwikipedia.orglibretexts.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. organic-synthesis.comlibretexts.org

Esterification can be achieved through several standard methods. Reaction with an acyl chloride or anhydride in the presence of a base is a common approach. Alternatively, the Mitsunobu reaction provides a mild method for esterification with a carboxylic acid, using a combination of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). tandfonline.comorganic-chemistry.orgnih.gov This reaction proceeds with an inversion of stereochemistry at the alcohol carbon. organic-chemistry.org Steglich esterification, which uses a carbodiimide (B86325) coupling agent like DCC, is another applicable method for forming esters from carboxylic acids under mild conditions. nih.gov

Modifications and Functionalization of the Bicyclic Nitrogen Atom

The tertiary bridgehead nitrogen in the 1-azabicyclo[2.2.1]heptane system is nucleophilic and can participate in various chemical transformations, including alkylation and acylation. However, its reactivity often necessitates the use of protecting groups during multi-step syntheses.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with electrophiles. N-alkylation occurs when the compound is treated with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts.

N-acylation involves the reaction of the nitrogen atom with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. The resulting N-acyl derivatives of the 7-azabicyclo[2.2.1]heptane system are known to be stable enough to undergo further chemical transformations. cdnsciencepub.comunirioja.esacs.org

In complex synthetic sequences, it is often necessary to temporarily block the reactivity of the nitrogen atom to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be selectively removed later in the synthesis. chemimpex.comlabmix24.comnih.gov

Common nitrogen protecting groups used for the azabicyclo[2.2.1]heptane skeleton and related structures include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable to a wide range of conditions but is easily removed with acid. chemimpex.comnih.govacs.orgrsc.org

Benzyloxycarbonyl (Cbz): This group is installed using benzyl chloroformate (Cbz-Cl) and is stable to basic and mildly acidic conditions. cdnsciencepub.comtotal-synthesis.comnih.govorganic-chemistry.orgmissouri.eduresearchgate.net It is typically removed by catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.orgmissouri.edu

Sulfonyl groups: Groups like tosyl (Ts) or nosyl (Ns) can be attached by reacting the amine with the corresponding sulfonyl chloride. These are robust protecting groups, often requiring strong reducing agents or specific reagents for removal. nih.gov

Benzyl (Bn): The benzyl group can be introduced via reductive amination or reaction with a benzyl halide. Like the Cbz group, it is often removed by hydrogenolysis. google.com

Table 2: Common Nitrogen Protecting Groups for Azabicyclic Systems
Protecting GroupAbbreviationReagent for IntroductionConditions for Removal
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateAcid (e.g., TFA, HCl) chemimpex.com
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.comorganic-chemistry.orgmissouri.edu
BenzylBnBenzyl bromide, NaHCO₃Catalytic Hydrogenolysis (H₂, Pd/C)
Arylsulfonyle.g., Tosyl (Ts)p-Toluenesulfonyl chlorideStrong acid or reducing conditions

Substitution Reactions on the Bicyclic Framework

While functionalization at the hydroxyl and nitrogen positions is most common, reactions can also occur on the carbon framework of the bicyclic system. These reactions often involve the generation of reactive intermediates or neighboring group participation. Nucleophilic substitution reactions can be performed on the bicyclic framework, and in some cases, the bridgehead nitrogen can influence the stereochemical outcome of the reaction. le.ac.uksmolecule.com For example, nucleophilic substitution at other positions on the ring can be influenced by the nitrogen atom, sometimes proceeding through aziridinium (B1262131) intermediates which can lead to rearrangements or specific stereochemical outcomes. Such skeletal rearrangements highlight the potential for diversifying the core 1-azabicyclo[2.2.1]heptane structure.

Detailed Research on Chemical Transformations of this compound Remains Limited

Despite a comprehensive search of scientific literature, detailed research findings specifically documenting the regioselective and chemoselective synthetic transformations of this compound are not extensively available in the public domain. The unique bridged bicyclic structure of this amino alcohol presents interesting possibilities for selective chemical modifications, yet specific studies focusing on this aspect appear to be scarce.

The structure of this compound contains two primary reactive sites: the secondary hydroxyl group at the C-4 position and the tertiary amine at the bridgehead. In principle, chemical transformations could be directed selectively to either of these functional groups.

Chemoselective Transformations:

A primary example of a chemoselective transformation would be the selective reaction of the hydroxyl group in the presence of the tertiary amine.

Oxidation of the Hydroxyl Group: The secondary alcohol could potentially be oxidized to the corresponding ketone, 1-azabicyclo[2.2.1]heptan-4-one. A variety of standard oxidizing agents could theoretically be employed for this purpose. The chemoselectivity of such a reaction would depend on the reagent's ability to oxidize the alcohol without affecting the tertiary amine.

Derivatization of the Hydroxyl Group: Reactions such as esterification or etherification at the C-4 hydroxyl group are theoretically possible. These transformations would require conditions that favor reaction at the oxygen atom over the nitrogen atom.

Derivatization of the Tertiary Amine: Conversely, the lone pair of electrons on the bridgehead nitrogen could be targeted. For instance, quaternization with an alkyl halide would be a potential chemoselective reaction at the amine.

Regioselective Transformations:

Regioselectivity would come into play in reactions that could potentially occur at different positions on the bicyclic carbon skeleton. However, without initial functionalization beyond the C-4 hydroxyl group, the scope for demonstrating regioselectivity is limited. Should the core be further substituted, the directing effects of the existing functional groups would become significant.

While the synthesis of the core 1-azabicyclo[2.2.1]heptane ring system has been described, and transformations of related azabicyclic compounds are well-documented, specific studies detailing the yields, reaction conditions, and selectivity of transformations starting from this compound are not readily found. Consequently, the creation of detailed data tables on its regioselective and chemoselective derivatization is not feasible based on currently available research. Further investigation into the reactivity of this compound is needed to fully characterize its synthetic utility.

Applications of 1 Azabicyclo 2.2.1 Heptan 4 Ol and Its Derivatives As Molecular Scaffolds

Building Blocks for Complex Organic Molecules

The 1-azabicyclo[2.2.1]heptane framework is a versatile building block in organic synthesis, prized for its unique bicyclic structure that facilitates a wide range of chemical modifications. This scaffold provides a rigid framework that is instrumental in the construction of more intricate organic structures.

Derivatives of 1-azabicyclo[2.2.1]heptane are significant precursors in the synthesis of advanced pharmaceutical candidates. Their constrained conformations can enhance binding to biological targets such as enzymes and receptors, making them valuable in the design of new therapeutic agents. For instance, the 2,5-diazabicyclo[2.2.1]heptane scaffold, a related structure, is incorporated into a variety of compounds with pharmacological applications, including antibacterial agents. researchgate.net The synthesis of enantiomerically pure forms of these bicyclic systems is crucial, as different stereoisomers can exhibit distinct biological activities. The development of efficient synthetic routes to these complex bridged ring systems remains an active area of research in organic chemistry.

The nitrogen-containing bridged heterocyclic structure of these compounds holds immense potential in drug discovery, serving as key structural motifs in molecules that target receptors, enzymes, and ion channels. For example, analogues of epibatidine (B1211577), a potent analgesic, have been synthesized using the 7-azabicyclo[2.2.1]heptane core. researchgate.netunirioja.es Research has also focused on creating derivatives as GlyT1 uptake inhibitors for potential use in treating schizophrenia. researchgate.net

Below is a table summarizing some pharmaceutical applications of azabicyclo[2.2.1]heptane derivatives:

Derivative ScaffoldTherapeutic Target/Application
2,5-Diazabicyclo[2.2.1]heptaneAntibacterial agents
7-Azabicyclo[2.2.1]heptaneEpibatidine analogues (analgesics)
Azabicyclo[2.2.1]heptaneGlyT1 transporter inhibitors (schizophrenia)
2-Azabicyclo[2.2.1]heptanePrecursors for ligands and catalysts in asymmetric synthesis

The inherent rigidity of the 1-azabicyclo[2.2.1]heptane skeleton is a key feature exploited in the construction of conformationally constrained molecules. This structural rigidity provides a fixed three-dimensional arrangement of atoms, which can lead to compounds with highly specific biological activities. These constrained structures are particularly useful in designing peptidomimetics and peptide models, where mimicking the specific conformation of a peptide is essential for its biological function. For example, conformationally constrained proline analogues, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, have been synthesized for this purpose. researchgate.net The defined stereochemistry of these bicyclic systems allows for precise control over the spatial orientation of functional groups, which is critical for molecular recognition and binding affinity to biological targets. unirioja.es

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Derivatives of azabicyclo[2.2.1]heptane have found application as chiral auxiliaries and ligands in asymmetric catalysis. semanticscholar.org The development of chiral ligands for asymmetric synthesis is a significant application of these bicyclic compounds. For instance, enantiopure 2-azanorbornane derivatives, which are structurally related to 1-azabicyclo[2.2.1]heptane, serve as a platform for synthesizing ligands and catalysts with broad applications in asymmetric synthesis. semanticscholar.org These chiral ligands can be used to control the stereochemical outcome of a wide range of chemical reactions, leading to the production of enantiomerically pure products. The rigid bicyclic framework of these molecules helps to create a well-defined chiral environment around a metal center, which is essential for achieving high levels of enantioselectivity.

Design of Novel Bioisosteres for Structure-Based Drug Design

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The concept of using saturated, three-dimensional scaffolds as bioisosteric replacements for flat, aromatic rings like benzene (B151609) is a growing strategy in drug design to improve physicochemical properties. nih.govscribd.com Saturated polycyclic scaffolds, including the bicyclo[2.2.1]heptane system, have been developed as bioisosteres for monosubstituted and para-substituted benzenes. nih.gov The rigid nature of the 1-azabicyclo[2.2.1]heptane scaffold makes it an attractive candidate for the design of novel bioisosteres. By replacing a planar aromatic ring with a three-dimensional, C(sp3)-rich scaffold, it is possible to improve properties such as aqueous solubility and metabolic stability while maintaining or even enhancing biological activity. nih.govscribd.com This approach of "scaffold hopping" from a traditional aromatic system to a bicyclic amine can lead to the discovery of new drug candidates with improved pharmacokinetic profiles. prismbiolab.com

The table below illustrates the concept of bioisosteric replacement with bicyclic scaffolds:

Original MoietyBioisosteric ReplacementPotential Advantages
Phenyl ringBicyclo[2.2.1]heptaneImproved aqueous solubility, enhanced metabolic stability
para-Substituted benzene1,4-Disubstituted bicyclo[2.2.1]heptaneMimics linear geometry, improved ADME properties

Mechanistic Biological Investigations of Azabicyclo 2.2.1 Heptan 4 Ol Analogues in Vitro Focus

Ligand-Receptor Interactions and Binding Affinity Studies (In Vitro)

The unique conformational rigidity of the azabicyclic ring system has made these analogues attractive candidates for probing the binding pockets of various receptors. In vitro studies have been instrumental in characterizing these interactions, particularly with acetylcholine (B1216132) receptors.

Muscarinic Acetylcholine Receptor Agonism

Analogues of 1-Azabicyclo[2.2.1]heptan-4-ol have been investigated for their ability to act as agonists at muscarinic acetylcholine receptors (mAChRs), which are crucial in modulating neurotransmission in the central and peripheral nervous systems.

One notable analogue, (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane (WAY-132983), has been pharmacologically characterized in vitro. This compound demonstrated a notable affinity for all five muscarinic receptor subtypes (M1-M5). In functional assays, specifically calcium mobilization studies, WAY-132983 exhibited moderate selectivity for the M1 receptor subtype over the M3 and M5 subtypes. rsc.org The binding affinities and functional potencies are summarized in the table below.

Receptor SubtypeBinding Affinity (nM)Functional Activity (IC50, nM)Efficacy (% of Carbachol stimulation)
M19.4 - 29.06.665%
M29.4 - 29.0Not ReportedNot Reported
M39.4 - 29.02341%
M49.4 - 29.0Not ReportedNot Reported
M59.4 - 29.030018%
Data for WAY-132983, an analogue of this compound. rsc.org

Nicotinic Acetylcholine Receptor Modulation (e.g., α7 nAChR Subtype)

The α7 nicotinic acetylcholine receptor (nAChR) is a key target in the central nervous system for cognitive enhancement. The rigid structure of azabicyclo[2.2.1]heptane serves as a valuable scaffold for designing selective modulators of this receptor.

Derivatives of this scaffold, such as the alkaloid epibatidine (B1211577) and its analogues, are well-known for their potent nicotinic receptor activity. Research into synthetic analogues has aimed to separate the analgesic properties from the toxic effects associated with these potent compounds. One such analogue, (-)-7-Methyl-2-exo-[3'-(6-fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, has been identified as a potent and selective competitive antagonist for the α4β2 nAChR subtype, demonstrating subnanomolar affinity. While the primary focus of this specific compound was the α4β2 subtype, the broader class of 2-substituted 7-azabicyclo[2.2.1]heptanes has been explored for α7 nAChR activity.

CompoundReceptor SubtypeActivityAffinity (Ki)
(-)-7-Methyl-2-exo-[3'-(6-fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β2 nAChRCompetitive AntagonistSubnanomolar
This table highlights the potent and selective nature of azabicyclo[2.2.1]heptane analogues at nicotinic acetylcholine receptors.

Enzyme Inhibition Mechanisms (In Vitro)

The constrained bicyclic structure of these compounds has also been exploited in the design of enzyme inhibitors, where precise orientation of functional groups is critical for potent and selective inhibition.

Glycosidase Inhibition

Enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized and evaluated as potential glycosidase inhibitors. These compounds are designed to mimic the transition state of the glycosidic bond cleavage. While these derivatives have been identified as a new class of nonpeptide molecular scaffolds for this purpose, specific quantitative data such as IC50 or Ki values were not detailed in the available literature. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A significant area of investigation for azabicyclo[2.2.1]heptane analogues is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.

A novel class of DPP-4 inhibitors based on a 2-azabicyclo[2.2.1]heptane scaffold has been developed. One of the most promising compounds from this class is Neogliptin, which incorporates an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety. In vitro studies have shown that Neogliptin is a potent inhibitor of DPP-4. researchgate.netgoogle.commdpi.com Further modifications of the Neogliptin structure, specifically the introduction of a 1,2,4-oxadiazole (B8745197) substituent, have led to even more potent inhibitors. researchgate.net

CompoundTarget EnzymeInhibitory Potency (IC50, nM)
NeogliptinDPP-416.8 ± 2.2
Compound 9a (1,2,4-oxadiazole derivative)DPP-44.3
In vitro inhibitory activity of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors. researchgate.netgoogle.commdpi.comresearchgate.net

Cathepsin C Inhibition

Antiviral Mechanisms of Action (e.g., HIV-1 Replication Interference)

While the broader class of azabicyclo[2.2.1]heptane derivatives has been investigated for various therapeutic applications, specific mechanistic in vitro studies detailing the interference of this compound analogues with HIV-1 replication are not extensively available in the public domain. General antiviral strategies often target key stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral protein synthesis and assembly. nih.gov

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a significant class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its DNA polymerase activity. nih.govencyclopedia.pubmdpi.com This prevents the conversion of the viral RNA genome into DNA, a critical step for viral replication. nih.gov While various heterocyclic compounds have been explored as potential NNRTIs, specific studies detailing the interaction of this compound analogues with HIV-1 reverse transcriptase are needed to ascertain their potential as inhibitors.

Another potential target for antiviral intervention is the HIV-1 integrase, an enzyme responsible for inserting the viral DNA into the host cell's genome. nih.gov Inhibition of this enzyme would prevent the establishment of a persistent infection. Furthermore, some antiviral compounds interfere with the entry of the virus into the host cell by targeting viral glycoproteins or host cell receptors. mdpi.com The development of potent HIV-1 protease inhibitors has also been a successful strategy in antiretroviral therapy. researchgate.net To determine if this compound analogues have a role in anti-HIV-1 therapy, further in vitro studies are required to explore their potential to inhibit these key viral enzymes and processes.

Plasmepsin II Inhibition in Parasitic Systems

Analogues of 1-Azabicyclo[2.2.1]heptane have been identified as promising inhibitors of Plasmepsin II, an aspartic protease found in the food vacuole of the malaria parasite, Plasmodium falciparum. nih.gov This enzyme plays a crucial role in the degradation of hemoglobin, which serves as a primary source of amino acids for the parasite. nih.gov Inhibition of Plasmepsin II disrupts this essential metabolic pathway, leading to parasite death.

The 7-azabicyclo[2.2.1]heptane (also known as 7-azanorbornane) scaffold has been utilized as a core structure in the design of non-peptidic Plasmepsin II inhibitors. uni-marburg.delu.lv The protonated bridgehead nitrogen of this rigid bicyclic system is thought to interact with the catalytic dyad of aspartic acid residues (Asp34 and Asp214) in the active site of Plasmepsin II. This interaction mimics the transition state of the natural substrate, leading to potent inhibition of the enzyme.

Research has focused on synthesizing and evaluating various derivatives of the azabicyclo[2.2.1]heptane core to optimize their inhibitory activity and selectivity. researchgate.net These studies often involve in vitro assays using recombinant Plasmepsin II to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds. The development of these inhibitors represents a promising strategy for novel antimalarial therapies, particularly in light of the increasing resistance of P. falciparum to existing drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Selectivity

Structure-activity relationship (SAR) studies of azabicyclo[2.2.1]heptane analogues have been crucial in optimizing their potency and selectivity as Plasmepsin inhibitors. These studies systematically modify the substituents on the bicyclic core and evaluate the impact on inhibitory activity against Plasmepsin II and other related proteases, such as human cathepsin D, to ensure target selectivity.

The 7-azanorbornane skeleton serves as a key structural motif, with its exo-amino function designed to interact with the catalytic dyad of aspartic proteases. lu.lv Modifications to the substituents at various positions on this scaffold have provided insights into the binding pockets of the enzyme. For instance, different aryl groups attached to the core can be varied to optimize interactions with the S1 and S3 binding pockets of Plasmepsin II.

The following table summarizes representative SAR data for a series of exo-3-amino-7-azabicyclo[2.2.1]heptane derivatives, highlighting the effect of different substituents on the inhibition of Plasmepsin II and human Cathepsin D.

CompoundR¹ GroupR² GroupPlasmepsin II IC₅₀ (nM)human Cathepsin D IC₅₀ (nM)Selectivity (hCatD/PMII)
1H4-MeO-C₆H₄820>10000>12
2H4-CF₃-C₆H₄110170015
3H4-Br-C₆H₄150>10000>67
4Me4-MeO-C₆H₄3500>10000>2.9
5Me4-CF₃-C₆H₄29025008.6

Electrochemical Characterization and Applications in Biosensors

While direct electrochemical studies on this compound are limited, research on the closely related analogue, 7-Azabicyclo[2.2.1]heptan-7-ol (ABHOL), provides significant insights into the potential of this class of compounds in electrochemical applications, particularly in the development of biosensors. jst.go.jpnih.govresearchgate.net

ABHOL has been characterized as a novel and highly active hydroxylamine-based organoelectrocatalyst. jst.go.jpacs.org Electrochemical studies, such as cyclic voltammetry, have been employed to investigate its redox properties. jst.go.jp In these studies, ABHOL undergoes electrochemical oxidation to form the corresponding nitroxyl (B88944) radical, 7-azabicyclo[2.2.1]heptane N-oxyl (ABNO), which is a key species in its catalytic activity. jst.go.jp This process allows ABHOL to efficiently catalyze the oxidation of various alcohols to their corresponding ketones. acs.org

The electrochemical probe performance of ABHOL has been shown to be more efficient than the commonly used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and comparable to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is activated by its bicyclic structure. jst.go.jp This enhanced electrochemical activity makes ABHOL and its analogues promising candidates for the development of non-enzymatic electrochemical sensors. For instance, ABHOL has been successfully applied to glucose sensing. jst.go.jpnih.gov In such a sensor, the electrochemical oxidation of glucose is mediated by the ABHOL/ABNO redox couple, allowing for the quantification of glucose based on the measured current. The advantages of using such organocatalysts in biosensors include their stability, relatively low cost of synthesis, and reproducibility compared to traditional enzyme-based sensors. jst.go.jp

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental in exploring the electronic structure of the azabicyclic system. These methods provide a detailed picture of how the molecule's rigid and strained framework influences its energetic and geometric properties.

The 1-azabicyclo[2.2.1]heptane core is a bridged bicyclic system characterized by significant inherent strain and conformational rigidity. The presence of the bridgehead nitrogen atom enforces a boat-like conformation on the six-membered ring and leads to deviations from ideal bond angles. Computational studies using DFT can precisely calculate these geometric parameters, including bond lengths and angles, providing a foundational understanding of the molecule's structure.

These calculations also characterize the molecule's energetic landscape. The strained nature of the bicyclic system is a key feature that can be quantified to understand its stability and reactivity. Furthermore, QM methods are used to analyze the electronic properties, such as the distribution of electron density and the nature of the nitrogen atom's lone pair of electrons, which can influence intermolecular interactions.

Due to its rigid bicyclic structure, the 1-azabicyclo[2.2.1]heptane framework has a limited number of accessible conformations. This conformational rigidity is a significant advantage in molecular design, as it reduces the entropic penalty that typically occurs when a flexible molecule binds to a receptor, potentially leading to higher binding affinity.

Theoretical studies can map the potential energy surface of the molecule and its derivatives. Semi-empirical calculations have been used to evaluate the potential energy surfaces for different conformations of fragments attached to the core scaffold. These analyses help identify the lowest energy (most stable) conformations and the energy barriers between different states, which is crucial for understanding how the molecule will present itself for interaction with other molecules, such as biological targets.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that bridge the gap between the structure of a small molecule like 1-Azabicyclo[2.2.1]heptan-4-ol and its potential biological function. These methods simulate the interaction of the ligand with a target protein at an atomic level.

Molecular docking is widely used to predict the preferred binding orientation of a ligand within the active site of a protein. For derivatives of the azabicyclo[2.2.1]heptane scaffold, docking studies help visualize key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that contribute to binding affinity and selectivity. The rigid nature of the scaffold allows for the precise positioning of functional groups to engage with specific residues in a protein's binding pocket, a "lock and key" interaction fundamental to therapeutic effect.

The output of docking simulations includes a "docking score," which estimates the binding affinity (often in kcal/mol), and a predicted binding pose. This information is invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain derivatives are more potent or selective than others.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Aza Compound 1Heme-binding protein (6EU8)-5.2 to -8.0 (Range for series)LYS-184, ARG-75, TYR-22
Amoxicillin (Reference)-6.5ASN, ARG, TYR

This table presents representative data from a molecular docking study on aza compounds, illustrating how computational methods are used to predict binding affinity and key interactions compared to a known drug. The specific scores and residues are from a study on related aza compounds against the Heme-binding protein of Tannerella forsythia.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, capturing the constant motion of atoms. These simulations can be used to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the protein upon binding.

For enzyme-catalyzed reactions, computational models can elucidate mechanistic pathways. For instance, MD simulations combined with substrate docking have been instrumental in engineering cytochrome P450 enzymes to achieve selective C-H bond oxidation on cyclic amines, including the 7-azabicyclo[2.2.1]heptane system. By simulating how the substrate fits into the enzyme's active site, researchers can design mutations to disfavor non-productive binding poses and enhance the desired enzymatic activity and selectivity. Computational studies have also provided mechanistic proposals for chemical transformations, such as the regioselective rearrangement of azanorbornanic aminyl radicals.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. For the 1-azabicyclo[2.2.1]heptane system, these predictions are heavily influenced by its unique structural and electronic properties.

The inherent strain and conformational rigidity of the norbornane-like skeleton are key to its utility in stereochemistry, allowing for precise control over the spatial arrangement of substituents. Quantum chemical descriptors and DFT calculations are used to model chemical reactivity and understand the facial selectivity in reactions like the Diels-Alder cycloaddition involving related bicyclic systems. These computations can reveal the energetic and geometric properties of transition states, confirming that selectivity is often governed by steric effects.

Furthermore, computational analysis can explain and predict the outcomes of complex reaction mechanisms. For example, DFT studies have been employed to understand the stereo- and regioselectivities of polar reactions and to provide mechanistic insights into unusual radical rearrangements, establishing the scope and limitations of synthetic transformations involving the azabicyclic core.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1-azabicyclo[2.2.1]heptane framework is a subject of ongoing research, with future efforts aimed at improving efficiency, stereoselectivity, and sustainability. Current methods often involve multi-step processes that can be resource-intensive. Future research is focused on developing more streamlined and environmentally friendly synthetic routes.

One promising direction is the advancement of catalytic asymmetric synthesis. The use of chiral catalysts and auxiliaries is crucial for producing enantiomerically pure forms of azabicyclic compounds, which are often required for specific biological activities. For instance, enantioselective syntheses of related (4R)-1-azabicyclo[2.2.1]heptane derivatives have been achieved starting from readily available materials like trans-4-hydroxy-L-proline. Future work could adapt these principles to develop more direct and scalable catalytic methods for 1-azabicyclo[2.2.1]heptan-4-ol, potentially reducing the number of synthetic steps.

Another key area is the exploration of novel cyclization strategies. Efficient methods for constructing the bicyclic core are highly sought after. Research into related 2-azabicyclo[2.2.1]heptanes has demonstrated the utility of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and Brønsted acid-catalyzed ring-opening of meso-epoxides to build the core structure with high stereocontrol. Applying similar modern catalytic systems, such as those using Al(III) complexes that enable proton-relay catalysis, could lead to more efficient and sustainable routes to this compound. Furthermore, reductive cyclization protocols, such as those using LiAlH₄ on aziridine (B145994) precursors, offer a one-step method to construct the scaffold and could be adapted for sustainability by exploring greener reducing agents.

The table below summarizes potential future synthetic approaches based on methodologies developed for related compounds.

Synthetic ApproachPotential AdvantageRelated Precedent
Catalytic Asymmetric Synthesis High enantiomeric purity, reduced wasteDevelopment of chiral ligands and catalysts for stereoselective synthesis of azabicyclic cores.
Enantioselective Cyclization Direct access to chiral products from simple precursorsSynthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline.
Palladium-Catalyzed Aminocyclization Efficient construction of the bicyclic ring systemSynthesis of oxygenated 2-azabicyclo[2.2.1]heptanes from cyclopentenes.
Green Reductive Cyclization Streamlined, one-step synthesis with sustainable reagentsLiAlH₄-induced reductive cyclization used for related scaffolds; future work could involve greener hydrides.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The rigid, three-dimensional structure of the azabicyclo[2.2.1]heptane scaffold makes it a valuable pharmacophore in medicinal chemistry. While derivatives have been explored as ligands for known biological targets, the full therapeutic potential of this compound remains largely untapped. Future research will likely focus on screening this compound and its derivatives against a broader range of biological targets to uncover novel therapeutic applications.

Derivatives of the closely related 7-azabicyclo[2.2.1]heptane have been investigated as cholinergic receptor ligands, targeting both muscarinic and nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in pain and inflammation. Similarly, the 2-azabicyclo[2.2.1]heptane core is a key component of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. These precedents suggest that the this compound scaffold could be a promising starting point for developing modulators of these and other target classes.

Future investigations could explore its potential in areas such as neurodegenerative diseases, by targeting novel CNS receptors, or in infectious diseases. For example, specific derivatives of 1-azabicyclo[2.2.1]heptane have demonstrated moderate to good antimalarial activity, with molecular docking studies suggesting interaction with the enzyme plasmepsin II. This opens a promising avenue for designing novel antiplasmodial agents based on the this compound framework. A systematic exploration of its bioactivity profile through high-throughput screening could reveal unexpected therapeutic opportunities.

The table below details potential, yet unexplored, biological targets for this compound based on activities observed in analogous structures.

Potential Target ClassTherapeutic AreaRationale from Related Compounds
Dipeptidyl Peptidase-4 (DPP-4) Type 2 DiabetesThe 2-azabicyclo[2.2.1]heptane moiety is a core scaffold in potent DPP-4 inhibitors like Neogliptin.
Nicotinic Acetylcholine Receptors (nAChRs) Pain, Inflammation, Cognitive Disorders7-azabicyclo[2.2.1]heptane derivatives act as cholinergic receptor ligands.
Plasmepsin II MalariaPhenyl-substituted 1-azabicyclo[2.2.1]heptanes show antiplasmodial activity via interaction with this enzyme.
Glycine Transporter 1 (GlyT1) SchizophreniaThe 7-azabicyclo[2.2.1]heptane core has been used to develop GlyT1 uptake inhibitors.

Advanced Applications in Materials Science and Emerging Catalytic Systems

Beyond its biomedical potential, the unique structural and electronic properties of the 1-azabicyclo[2.2.1]heptane core offer opportunities in materials science and catalysis. The rigid, bicyclic framework provides a stable and well-defined three-dimensional scaffold that can be functionalized to create novel materials with specific properties.

In materials science, research into related bicyclic compounds has shown their potential in the development of advanced fluorophores for biological imaging. The rigidity of the scaffold can enhance fluorescence quantum yields and photostability. Future work could involve incorporating the this compound moiety into larger molecular systems to create sensors or imaging agents where the nitrogen atom and hydroxyl group can be used for coordination with analytes or for tuning the electronic properties of the material.

A particularly promising and underexplored avenue is in the field of organocatalysis. Nitroxyl (B88944) radicals derived from bicyclic amines have emerged as highly effective catalysts for oxidation reactions. For example, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), a hydroxylamine (B1172632) derived from the azabicyclo[2.2.1]heptane core, is oxidized to the corresponding nitroxyl radical (ABHO) and exhibits high catalytic activity for the aerobic oxidation of alcohols. This catalyst is noted for its high reactivity, which is attributed to the stabilizing bicyclic structure. Given this precedent, this compound could serve as a precursor to a new class of organocatalysts, potentially offering unique reactivity or selectivity profiles in various chemical transformations.

Potential Application AreaSpecific Role of the ScaffoldRationale and Future Direction
Materials Science Rigid scaffold for fluorophoresThe bicyclic structure can enhance the performance of fluorescent molecules for biological imaging.
Organocatalysis Precursor to nitroxyl radical catalystsAnalogs like 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) are highly active oxidation catalysts.
Chiral Ligands Chiral backbone for asymmetric synthesisThe inherent chirality and rigidity are valuable for creating ligands that can control the stereochemical outcome of metal-catalyzed reactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and molecular design. These computational tools can accelerate the identification of promising new molecules by predicting their properties and generating novel structures with desired characteristics. The this compound scaffold is well-suited for such in silico approaches.

Future research will likely employ ML models, such as deep neural networks and random forests, to develop quantitative structure-activity relationship (QSAR) models for derivatives of this compound. By training these models on datasets of related compounds, researchers can predict the biological activity and pharmacokinetic properties (ADMET) of new, unsynthesized analogs. This predictive capability allows for the rapid screening of virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction (QSAR/ADMET) Using ML models to predict biological activity, selectivity, and pharmacokinetic properties from molecular structure.Rapidly screen virtual libraries of derivatives to identify candidates with high potency and favorable drug-like properties.
De Novo Molecular Design Employing generative models (e.g., VAEs, GANs) to create novel molecules with optimized properties.Design entirely new compounds based on the scaffold that are tailored to interact with specific biological targets.
Retrosynthesis Planning AI algorithms that predict viable synthetic routes for a target molecule.Accelerate the synthesis of novel, computationally designed derivatives by suggesting efficient reaction pathways.
Virtual Screening Docking large libraries of virtual compounds against a biological target to identify potential hits.Identify new biological targets for the this compound scaffold by screening against diverse protein structures.

Q & A

Q. What are the primary synthetic routes for 1-Azabicyclo[2.2.1]heptan-4-ol, and how do reaction conditions influence yield?

The synthesis of bicyclic amines like this compound often employs Diels-Alder reactions or intramolecular cyclization. For example, a related compound, 1-Azabicyclo[2.2.1]heptan-2-one, was synthesized via Diels-Alder using dienophiles and optimized Lewis acid catalysts (e.g., BF₃·OEt₂) to achieve regioselectivity . For the 4-ol derivative, hydroxylation of a ketone precursor (e.g., 1-Azabicyclo[2.2.1]heptan-3-one) using stereospecific reducing agents (e.g., NaBH₄ with chiral ligands) may be critical. Reaction temperature (<0°C) and solvent polarity (e.g., THF vs. DCM) significantly impact enantiomeric excess (ee) and yield.

Q. How can the stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For dynamic analysis, chiral HPLC (e.g., Chiralpak® IA column) with polar mobile phases (hexane/isopropanol) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) are essential to confirm spatial proximity of protons in the bicyclic framework, particularly distinguishing endo vs. exo substituents .

Q. What safety precautions are necessary when handling this compound derivatives?

While specific safety data for the 4-ol derivative is limited, structurally similar bicyclic amines (e.g., 1-Azabicyclo[2.2.2]octane-3-methanol) show acute oral toxicity (H302) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and eye protection. Neutralize waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what catalysts enhance enantiomeric purity?

A patent for synthesizing (1S,4R)-1-Azabicyclo[2.2.1]heptan-3-one highlights asymmetric catalysis using Rh(II)-carboxylate complexes to control stereochemistry at the bridgehead positions . For the 4-ol derivative, enzymatic reduction (e.g., ketoreductases from Lactobacillus brevis) or chiral auxiliaries (e.g., Evans oxazolidinones) could introduce the hydroxyl group with >90% ee. Computational modeling (DFT) of transition states aids in predicting catalyst efficacy .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Gas-phase basicity data for related compounds (e.g., 1-Azabicyclo[2.2.2]octan-3-one: proton affinity 936.0 kJ/mol) suggest high nitrogen lone-pair availability . DFT calculations (B3LYP/6-31G*) can model charge distribution and predict sites for electrophilic attack. Solvent effects (PCM models) should be included to simulate reaction environments.

Q. How should contradictory data on reaction outcomes (e.g., competing endo vs. exo products) be resolved?

Contradictions often arise from varying steric or electronic conditions. For example, in Diels-Alder reactions, bulky substituents favor endo transition states, but electron-deficient dienophiles may shift selectivity. Systematic screening (DoE methodology) with variables like temperature, solvent, and catalyst loading can identify dominant factors. Cross-validate results using tandem MS/MS fragmentation to detect minor products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.